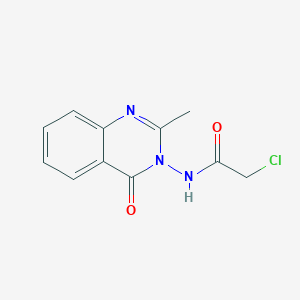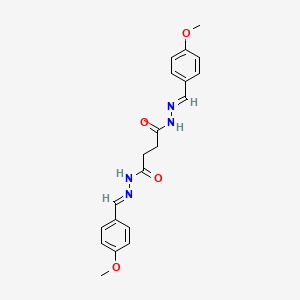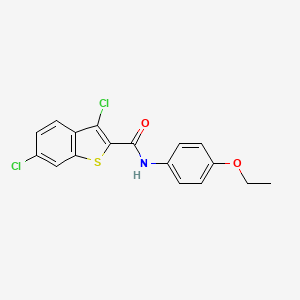
Adipic bis(benzylidenehydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipic bis(benzylidenehydrazide) is an organic compound with the molecular formula C20H22N4O2 It is a derivative of adipic acid and is characterized by the presence of two benzylidenehydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adipic bis(benzylidenehydrazide) can be synthesized through a condensation reaction between adipic dihydrazide and benzaldehyde. The reaction typically involves mixing adipic dihydrazide with benzaldehyde in a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for adipic bis(benzylidenehydrazide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Adipic bis(benzylidenehydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The benzylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of adipic bis(benzylidenehydrazide).
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidenehydrazide compounds.
Aplicaciones Científicas De Investigación
Adipic bis(benzylidenehydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a crosslinking agent in biomolecular studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of adipic bis(benzylidenehydrazide) involves its ability to form stable complexes with various substrates. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adipic acid dihydrazide: A simpler derivative of adipic acid with two hydrazide groups.
Benzylidenehydrazide: A compound with a single benzylidenehydrazide group.
Adipic bis(2-hydroxybenzylidenehydrazide): A derivative with hydroxyl groups on the benzylidene moieties.
Uniqueness
Adipic bis(benzylidenehydrazide) is unique due to the presence of two benzylidenehydrazide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and as a crosslinking agent in biological studies.
Propiedades
Fórmula molecular |
C20H22N4O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-benzylideneamino]hexanediamide |
InChI |
InChI=1S/C20H22N4O2/c25-19(23-21-15-17-9-3-1-4-10-17)13-7-8-14-20(26)24-22-16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2,(H,23,25)(H,24,26)/b21-15+,22-16+ |
Clave InChI |
HCIIKBJMNCAZCI-YHARCJFQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)


![6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11705933.png)
![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
![Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11705944.png)

![2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11705961.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705965.png)


